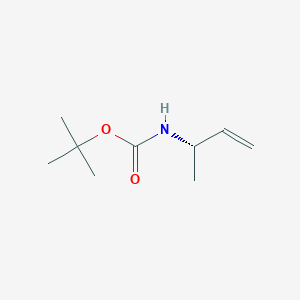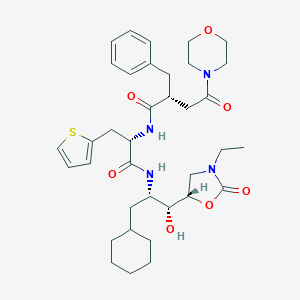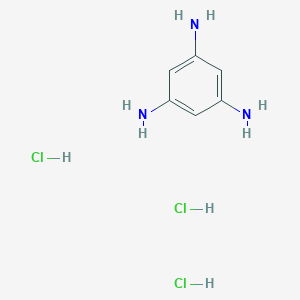
Ethyl 1-fluorocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-fluorocyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorinated analog of cyclopentanecarboxylic acid and has a molecular formula of C8H11FO2. This compound has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of Ethyl 1-fluorocyclopentane-1-carboxylate is not well understood. However, it is believed to act as a fluorinated analog of cyclopentanecarboxylic acid, which is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, such as pain, inflammation, and appetite. Ethyl 1-fluorocyclopentane-1-carboxylate may inhibit FAAH activity, leading to an increase in endocannabinoid levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-fluorocyclopentane-1-carboxylate are not well characterized. However, it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. These effects are believed to be mediated by the inhibition of FAAH activity and the subsequent increase in endocannabinoid levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 1-fluorocyclopentane-1-carboxylate in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using Ethyl 1-fluorocyclopentane-1-carboxylate are its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-fluorocyclopentane-1-carboxylate. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will help to better understand its potential as a therapeutic agent for various diseases, such as pain, inflammation, and anxiety.
Another direction is to explore its applications in materials science. The fluorine atom in Ethyl 1-fluorocyclopentane-1-carboxylate can impart unique properties to materials, such as increased hydrophobicity and thermal stability. This property can be exploited to develop novel materials for various applications, such as coatings, adhesives, and electronic devices.
Conclusion
Ethyl 1-fluorocyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science. The synthesis method has been optimized to yield high purity and high yield of Ethyl 1-fluorocyclopentane-1-carboxylate. The mechanism of action and biochemical and physiological effects of Ethyl 1-fluorocyclopentane-1-carboxylate are not well understood, but it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. The advantages of using Ethyl 1-fluorocyclopentane-1-carboxylate in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using Ethyl 1-fluorocyclopentane-1-carboxylate are its high cost and limited availability. There are several future directions for the research on Ethyl 1-fluorocyclopentane-1-carboxylate, including further investigation of its mechanism of action and biochemical and physiological effects, and exploration of its applications in materials science.
Métodos De Síntesis
The synthesis of Ethyl 1-fluorocyclopentane-1-carboxylate involves the reaction of cyclopentanecarboxylic acid with ethyl chloroformate and a fluorinating agent, such as cesium fluoride or tetra-n-butylammonium fluoride. The reaction is carried out in anhydrous conditions, and the product is purified using standard techniques, such as column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of Ethyl 1-fluorocyclopentane-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-fluorocyclopentane-1-carboxylate has been widely used in scientific research for various applications. One of the major applications of this compound is in drug discovery. The fluorine atom in Ethyl 1-fluorocyclopentane-1-carboxylate can improve the pharmacokinetic properties of drugs by increasing their lipophilicity and metabolic stability. This property has been exploited to develop novel drugs for various diseases, such as cancer, diabetes, and Alzheimer's disease.
Another application of Ethyl 1-fluorocyclopentane-1-carboxylate is in chemical synthesis. The fluorine atom in this compound can act as a directing group in various chemical reactions, such as nucleophilic substitution and palladium-catalyzed coupling reactions. This property has been used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
116816-10-5 |
|---|---|
Nombre del producto |
Ethyl 1-fluorocyclopentane-1-carboxylate |
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
ethyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 |
Clave InChI |
PVZREIUHBWNFHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1)F |
SMILES canónico |
CCOC(=O)C1(CCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



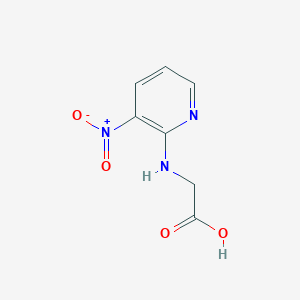
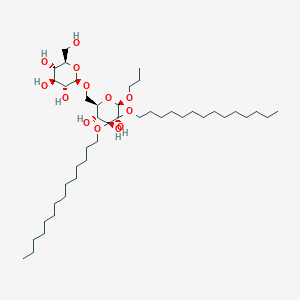


![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
